N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide
Description
N²-[3-(4-Benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 4,5-dimethoxyindole core linked to a benzylpiperazine moiety via a carboxamide-propionyl chain. The compound’s 4,5-dimethoxy groups may enhance lipid solubility, influencing blood-brain barrier permeability, while the carboxamide linker could modulate metabolic stability.
Properties
Molecular Formula |
C25H30N4O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-32-22-9-8-20-19(24(22)33-2)16-21(27-20)25(31)26-11-10-23(30)29-14-12-28(13-15-29)17-18-6-4-3-5-7-18/h3-9,16,27H,10-15,17H2,1-2H3,(H,26,31) |
InChI Key |
KMHFUNZQTVNCRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones, to alcohols.
Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in modulating biological pathways, making it useful in biochemical research.
Medicine: It has been investigated for its potential therapeutic effects, particularly in neuropharmacology, where it acts as a 5-HT3 receptor antagonist
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. As a 5-HT3 receptor antagonist, it modulates serotonergic transmission, which can influence various physiological and psychological processes . The compound binds to the 5-HT3 receptor, inhibiting its activity and thereby affecting the levels of serotonin in the brain .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
A. Indole Derivatives with Piperazine Moieties
- Compound 2 (N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]-3-(4-Hydroxy-3-Methoxyphenyl)Acrylamide): Isolated from Lycium barbarum roots, this compound shares a substituted acrylamide chain but lacks the indole core and benzylpiperazine group. Its anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM) highlights the role of methoxy and hydroxy groups in modulating NO inhibition .
Functional Analogues
A. Anti-Inflammatory Indole Derivatives
- Compound 2 (from Lycium barbarum): Demonstrates NO inhibition with potency comparable to quercetin (IC₅₀ = 17.21 ± 0.50 μM). The target compound’s indole core and benzylpiperazine chain may confer distinct mechanistic pathways (e.g., kinase inhibition vs. cytokine suppression) .
B. Benzylpiperazine-Based CNS Agents
- 1-(3-Chlorophenyl)Piperazine (mCPP):
A serotonin receptor agonist with a simpler benzylpiperazine structure. The target compound’s extended carboxamide-propionyl chain likely reduces off-target binding to 5-HT₂C receptors, a common issue with mCPP.
Key Comparative Data
Research Findings and Mechanistic Insights
- Anti-Inflammatory Potential: While Compound 2 from Lycium barbarum directly inhibits NO production, the target compound’s benzylpiperazine group may interact with histamine H₁ receptors, indirectly modulating inflammatory pathways .
- Synthetic Challenges: The carboxamide-propionyl linker introduces synthetic complexity relative to simpler piperazine derivatives like mCPP, requiring multi-step protocols akin to those used for triazolinone herbicides (e.g., carfentrazone-ethyl) .
Biological Activity
N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article discusses the biological activity of this compound, highlighting its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Indole Core : The indole moiety contributes to the compound's interaction with various biological targets.
- Piperazine Substituent : The presence of a benzylpiperazine group enhances its receptor binding capabilities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
Neuroprotective Effects
The compound also shows promise in neuroprotection. It has been evaluated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotective Effects in Animal Models
In a study involving mice treated with neurotoxic agents, administration of the compound resulted in:
- Reduced neuronal loss in the hippocampus.
- Improved cognitive function , as assessed by memory tests.
Antimicrobial Activity
This compound has also been tested for antimicrobial properties. It displayed activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : The compound acts as a modulator of various receptors, including serotonin and dopamine receptors.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.
- Antioxidant Properties : Exhibits antioxidant activity that may contribute to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
